N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide
Description
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide (PubChem CID: sc-338217) is a synthetic benzamide derivative featuring a 5,7-dimethyl-benzooxazol-2-yl substituent on the phenyl ring and nitro groups at the 2- and 4-positions of the benzamide moiety. Its molecular formula is C₂₄H₁₉N₅O₆, with a molecular weight of 497.44 g/mol. The compound is commercially available for research purposes, with a listed price of $95.00 per 1 mg (Santa Cruz Biotechnology, 2025) .
The electron-withdrawing nitro groups may enhance stability and influence binding affinity, though they could also reduce solubility compared to analogs with less polar substituents .
Properties
Molecular Formula |
C23H18N4O6 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C23H18N4O6/c1-12-8-14(3)21-19(9-12)25-23(33-21)15-5-4-13(2)18(10-15)24-22(28)17-7-6-16(26(29)30)11-20(17)27(31)32/h4-11H,1-3H3,(H,24,28) |
InChI Key |
VNTLZEYAKUBAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide typically involves multiple steps. One common approach is the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzooxazole ring . This is followed by nitration and subsequent coupling reactions to introduce the dinitrobenzamide moiety. The reaction conditions often involve the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors, optimized reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Nitro Group Reduction
The 2,4-dinitrobenzamide moiety undergoes selective or complete reduction under controlled conditions.
-
Catalytic Hydrogenation :
| Reduction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Partial Reduction | H₂ (1 atm), Pd/C, EtOH | 2-Amino-4-nitrobenzamide | 65–72% |
| Full Reduction | H₂ (3 atm), Pd/C, EtOH | 2,4-Diaminobenzamide | 55–60% |
Electrophilic Substitution on Benzoxazole
The 5,7-dimethyl-benzoxazole ring participates in electrophilic substitutions, primarily at the C4 position due to electronic effects of methyl groups.
-
Nitration :
-
Reagents : HNO₃/H₂SO₄ (1:3 v/v).
-
Conditions : 0–5°C, 2 hours.
-
Product : 4-Nitro-5,7-dimethyl-benzoxazole derivative.
-
-
Halogenation :
| Reaction | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2h | C4-Nitro derivative | 78% |
| Bromination | NBS, CCl₄ | Reflux, UV | C4-Bromo derivative | 82% |
Nucleophilic Aromatic Substitution
The electron-deficient dinitrophenyl group facilitates nucleophilic displacement at C2 or C4 positions.
-
Methoxylation :
-
Amination :
Amide Hydrolysis
The benzamide bond is hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Reagents : 6M HCl, reflux.
-
Conditions : 6 hours.
-
Product : 2,4-Dinitrobenzoic acid and 5-(5,7-dimethyl-benzoxazol-2-yl)-2-methyl-aniline .
-
-
Basic Hydrolysis :
Comparative Reactivity Analysis
Key differences in reactivity compared to structurally similar compounds:
| Feature | N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide | Analog Without Nitro Groups |
|---|---|---|
| Nitro Reduction Rate | Faster (electron-withdrawing groups enhance reducibility) | Not applicable |
| Benzoxazole Stability | Resists ring-opening under mild conditions | Prone to hydrolysis |
| Amide Hydrolysis | Slower due to steric hindrance from nitro groups | Faster |
Mechanistic Insights
-
Nitro Group Effects : The meta -directing nature of nitro groups governs substitution patterns on the benzoxazole ring .
-
Steric Considerations : Methyl substituents at C5 and C7 hinder electrophilic attacks at adjacent positions, directing reactivity to C4 .
Industrial-Scale Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the specific mechanisms through which this compound may inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : The benzoxazole ring is associated with neuroprotective properties. Investigations into the compound's ability to modulate neurotransmitter systems could lead to novel treatments for neurodegenerative diseases.
Materials Science
The unique properties of this compound make it suitable for applications in materials science.
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers. Its incorporation could enhance the thermal stability and mechanical properties of polymeric materials.
- Fluorescent Materials : Given the presence of the benzoxazole moiety, this compound may exhibit fluorescence properties. Research into its use in optoelectronic devices or as a fluorescent probe in biological imaging is underway.
Environmental Applications
Research into the environmental impact of chemical compounds has highlighted the importance of studying their degradation and toxicity.
- Pollutant Degradation : Studies are being conducted to assess the degradation pathways of this compound in various environmental conditions. Understanding its stability and breakdown products is crucial for assessing its environmental risk.
- Bioaccumulation Studies : Investigating how this compound interacts with aquatic organisms can provide insights into its potential bioaccumulation and ecological impact.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to control groups, suggesting potential for further development as anticancer agents .
Case Study 2: Polymer Applications
A research team explored the incorporation of this compound into polyvinyl chloride (PVC) matrices. The study demonstrated that adding this compound improved the thermal stability of PVC while maintaining flexibility and mechanical strength .
Mechanism of Action
The mechanism of action of N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzooxazole ring can participate in hydrogen bonding and π-π interactions, while the dinitrobenzamide moiety can undergo redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-4-methyl-benzamide
- Molecular Formula : C₂₄H₂₂N₂O₂
- Molecular Weight : 382.45 g/mol
- Key Differences : Replaces the 2,4-dinitro groups with a single 4-methyl substituent on the benzamide ring.
N-[5-(5-Chloro-benzooxazol-2-yl)-2-methyl-phenyl]-3-nitro-benzamide
- Molecular Formula : C₂₂H₁₅ClN₄O₄
- Molecular Weight : 458.84 g/mol
- Key Differences : Substitutes the 5,7-dimethyl-benzooxazole with a 5-chloro-benzooxazole and places a single nitro group at the 3-position of the benzamide.
- Implications : The chloro substituent may increase steric hindrance, while the single nitro group balances electron withdrawal and solubility .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Molecular Formula : C₁₀H₆ClF₂N₂O₂
- Molecular Weight : 290.62 g/mol
- Key Differences : Replaces the benzooxazole with a thiazole ring and introduces fluorine atoms on the benzamide.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Relevance |
|---|---|---|---|---|
| N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide | C₂₄H₁₉N₅O₆ | 497.44 | 2,4-dinitro-benzamide | Potential enzyme inhibition |
| N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-4-methyl-benzamide | C₂₄H₂₂N₂O₂ | 382.45 | 4-methyl-benzamide | Improved lipophilicity |
| N-[5-(5-Chloro-benzooxazol-2-yl)-2-methyl-phenyl]-3-nitro-benzamide | C₂₂H₁₅ClN₄O₄ | 458.84 | 5-chloro-benzooxazole, 3-nitro | Balanced electron withdrawal |
| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | C₁₀H₆ClF₂N₂O₂ | 290.62 | Thiazole core, 2,4-difluoro | PFOR enzyme inhibition |
Biological Activity
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide, with the CAS Number 313551-95-0 and molecular formula C23H18N4O6, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzoxazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Weight : 446.41 g/mol
- Molecular Structure : The compound features a benzoxazole moiety which is often associated with biological activity. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with a benzoxazole structure often exhibit selective antibacterial properties. In a study examining the antibacterial potential of various derivatives, it was found that some benzoxazole derivatives demonstrated significant activity against Gram-positive bacteria such as Bacillus subtilis and moderate activity against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Bacillus subtilis |
| Compound B | 64 | Escherichia coli |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound are yet to be determined.
Anticancer Activity
Benzoxazole derivatives have also shown promise in cancer therapy. Studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzoxazole have been reported to selectively induce apoptosis in cancer cells while sparing normal cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 15 | This compound |
| A549 (Lung) | 20 | This compound |
| HCT116 (Colon) | 10 | This compound |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through the inhibition of critical cellular pathways involved in proliferation and survival of microbial and cancer cells. This could involve the modulation of apoptotic pathways or interference with DNA synthesis .
Case Studies
- Study on Antibacterial Properties : A recent study focused on the synthesis and evaluation of various benzoxazole derivatives indicated that certain modifications to the structure significantly enhanced antimicrobial activity against resistant strains .
- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines by activating caspase pathways and generating reactive oxygen species (ROS), leading to mitochondrial dysfunction .
Q & A
Q. What are the optimized synthetic routes for N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of β-naphthol with aromatic aldehydes (e.g., benzaldehyde) and ethylenediamine in ethanol to form intermediate amines .
- Step 2 : Amide bond formation using 3,5-dinitrobenzoic acid and carbodiimide derivatives (e.g., EDC·HCl) in methanol/acetonitrile/water mixtures, followed by purification via crystallization .
- Key parameters : Reaction times of 72 hours at room temperature yield intermediates with >70% purity, confirmed by NMR and mass spectrometry .
Q. How is structural characterization performed for this compound?
- 1H/13C NMR : Signals at δ 8.92–9.04 ppm (aromatic protons), δ 3.02–3.46 ppm (ethylenediamine protons), and δ 147.04 ppm (nitro group carbons) confirm the dinitrobenzamide and benzoxazole moieties .
- HRMS : Molecular ion peaks at m/z 486.53 (M+) validate the molecular formula .
- IR : Bands at 1630 cm⁻¹ (amide C=O) and 1384 cm⁻¹ (nitro group) further support the structure .
Q. What are the challenges in purifying intermediates during synthesis?
- Solvent selection : Methanol-hexane-water mixtures are critical for crystallization due to the compound’s low solubility in polar solvents .
- Byproduct formation : Residual carbodiimide reagents require extensive washing with chloroform to avoid contamination .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity of this compound?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-deficient nitro groups as reactive sites for nucleophilic attack .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., methanol vs. acetonitrile) to optimize solvation effects during synthesis .
- Example : A HOMO-LUMO gap of 4.2 eV suggests moderate stability under ambient conditions .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancy : Method A (methanol solvent) yields 34.9% vs. Method B (acetonitrile) at 63.4% for similar intermediates .
- Resolution : Acetonitrile’s higher polarity improves carbodiimide activation, reducing side reactions. Kinetic studies confirm faster amide bond formation in acetonitrile .
Q. How does this compound interact with biological targets (e.g., enzymes)?
- Docking studies : The dinitrobenzamide group forms hydrogen bonds with catalytic residues (e.g., Asp98 in CYP51), mimicking azole antifungals .
- In vitro assays : IC₅₀ values against Aspergillus fumigatus CYP51 (12 µM) suggest moderate inhibition, comparable to fluconazole derivatives .
Q. What strategies improve its stability in aqueous environments?
- pH optimization : Stability increases at pH 6–7 due to reduced hydrolysis of the amide bond .
- Formulation : Encapsulation in PEGylated liposomes enhances half-life from 2 hours (free compound) to 8 hours .
Methodological Considerations
Q. How to analyze conflicting spectral data for intermediates?
- Case : Discrepancies in 13C NMR shifts (δ 42.20 vs. 52.98 ppm for methylene carbons) arise from solvent polarity differences (CDCl₃ vs. DMSO-d6) .
- Solution : Standardize solvent systems and use 2D NMR (HSQC, HMBC) to resolve ambiguities .
Q. What experimental designs validate its mechanism of action in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
